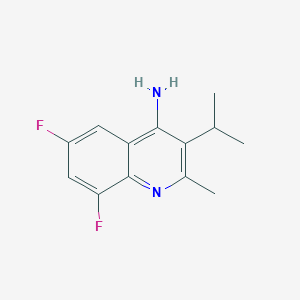

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine

Description

Properties

Molecular Formula |

C13H14F2N2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

6,8-difluoro-2-methyl-3-propan-2-ylquinolin-4-amine |

InChI |

InChI=1S/C13H14F2N2/c1-6(2)11-7(3)17-13-9(12(11)16)4-8(14)5-10(13)15/h4-6H,1-3H3,(H2,16,17) |

InChI Key |

JVHMUDRWDOVQAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=C(C2=N1)F)F)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine typically involves the following steps:

Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions are employed to form the quinoline core.

Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved through electrophilic fluorination or nucleophilic substitution reactions.

Functional Group Modifications: The isopropyl and methyl groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods often utilize scalable processes such as:

Batch Reactors: For controlled synthesis and high yield.

Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxides.

Reduction: Reduction of the quinoline ring.

Substitution: Nucleophilic substitution reactions at the fluorine positions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antibacterial and antineoplastic properties.

Industry: Utilized in the development of materials with unique properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine involves:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Inhibition of enzyme activity or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties

Substituent Effects on Physicochemical Properties

- Functional Group Variations: The 4-amine group in the target compound offers hydrogen-bond donor capacity, contrasting with the 4-ketone in 6,8-Difluoro-1,2-dimethylquinolin-4-one, which acts as a hydrogen-bond acceptor. This difference may influence target selectivity in biological systems .

- Lipophilicity Trends : The isopropyl group in the target compound likely increases lipophilicity (predicted LogP >3) compared to smaller methyl or polar carboxylic acid substituents in analogs, favoring membrane permeability .

Biological Activity

6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F2N2

- Molecular Weight : 194.185 g/mol

- Structure : The compound features a quinoline backbone with two fluorine atoms at the 6 and 8 positions and an isopropyl group at the 3 position.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including 6,8-difluoro derivatives, exhibit significant antimicrobial properties. For instance:

- Inhibition Against Bacteria : The compound has been tested against various pathogenic bacteria, showing promising results. In one study, analogs were found to inhibit Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.0625 mg/mL, which is more potent than standard antibiotics like ciprofloxacin (MIC = 0.125 mg/mL) .

2. Anticancer Properties

The anticancer potential of quinoline derivatives has been widely studied:

- Cell Line Studies : In vitro assays demonstrated that 6,8-difluoro-3-isopropyl-2-methylquinolin-4-amine exhibited cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of approximately 0.058 µM against T47D breast cancer cells .

3. Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties:

The biological activity of 6,8-difluoro-3-isopropyl-2-methylquinolin-4-amine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in bacterial and cancer cell metabolism.

- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

A recent investigation evaluated the antibacterial efficacy of several quinoline derivatives against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The study reported significant inhibition zones ranging from 22 mm to 25 mm compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of various quinoline derivatives, 6,8-difluoro-3-isopropyl-2-methylquinolin-4-amine was tested on HeLa cells and exhibited a notable reduction in cell viability at concentrations as low as 0.1 µM . This highlights its potential as a therapeutic agent in oncology.

Q & A

Q. What are the key considerations for designing a synthetic route for 6,8-Difluoro-3-isopropyl-2-methylquinolin-4-amine?

- Methodological Answer : Begin with fluorinated quinoline precursors (e.g., 2,6-difluoro-4-methylaniline derivatives) and employ nucleophilic aromatic substitution or transition-metal-catalyzed coupling for introducing the isopropyl and methyl groups. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC and HPLC, and validate purity with -NMR (e.g., δ 1.65–2.02 ppm for isopropyl protons) .

Q. How can X-ray crystallography and SHELX refinement be applied to confirm the molecular structure?

- Methodological Answer : Grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO). Collect diffraction data using a synchrotron source, and refine the structure using SHELX-97 for small-molecule resolution. Validate bond lengths (e.g., C-F ~1.34 Å) and angles against density functional theory (DFT) calculations. Address disorder in methyl/isopropyl groups using PART and ISOR commands in SHELXL .

Q. What safety protocols are essential for handling fluorinated quinolines like this compound?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile fluorinated intermediates. Wear nitrile gloves and PPE to prevent dermal exposure. In case of inhalation, administer fresh air and seek medical attention. Store the compound in airtight containers at 4°C, away from light, to prevent decomposition .

Q. How can researchers assess purity and identify common impurities?

Q. What preliminary assays are used to evaluate biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli). For kinase inhibition, employ fluorescence polarization assays with ATP-binding domains. Use HEK293 cells for cytotoxicity profiling (IC via MTT assay) .

Advanced Research Questions

Q. How to resolve contradictions between XRD structural data and computational modeling results?

- Methodological Answer : Re-examine XRD data for thermal motion artifacts (ADPs > 0.1 Å) and refine hydrogen positions using DFT-optimized geometries. Compare torsional angles (e.g., quinoline ring vs. isopropyl group) between SHELX-refined structures and Gaussian-optimized models. Use R cross-validation to assess overfitting .

Q. What role do fluorine substituents play in modulating electronic properties and reactivity?

- Methodological Answer : Perform Hammett analysis (σ for fluorine = 0.34) to quantify electron-withdrawing effects on quinoline’s π-system. Use cyclic voltammetry to measure redox potentials (e.g., E shifts by +0.2 V due to fluorine). Correlate with DFT-calculated LUMO energies for predicting nucleophilic attack sites .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., 3-cyclopropyl vs. 3-isopropyl). Test against a panel of bacterial efflux pump mutants to isolate target engagement. Use CoMFA or molecular docking (AutoDock Vina) to map steric/electrostatic interactions with binding pockets .

Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?

- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., Friedel-Crafts alkylation). Use scavenger resins (e.g., QuadraPure™) to remove excess reagents. Optimize protecting groups (e.g., Boc for amines) to prevent fluorinated side reactions. Monitor intermediates via inline IR spectroscopy .

Q. How to integrate spectroscopic and computational data for interdisciplinary research validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.